molecular formula C29H28ClN3O5 B2479722 1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1243023-87-1

1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2479722
CAS No.: 1243023-87-1
M. Wt: 534.01
InChI Key: WVRYLIGBVONUFG-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H28ClN3O5 and its molecular weight is 534.01. The purity is usually 95%.
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Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClN3O5/c1-37-25-15-22-24(16-26(25)38-2)32(18-21-7-3-4-8-23(21)30)29(36)33(28(22)35)17-19-9-11-20(12-10-19)27(34)31-13-5-6-14-31/h3-4,7-12,15-16H,5-6,13-14,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRYLIGBVONUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives that have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C20H22ClN3O4\text{C}_{20}\text{H}_{22}\text{ClN}_3\text{O}_4

This structure features a quinazoline core with various substituents that influence its biological properties.

Quinazoline derivatives often exhibit their biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinazoline compounds act as inhibitors of enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription .
  • Antimicrobial Action : The presence of halogen and methoxy groups enhances the lipophilicity and bioavailability of these compounds, facilitating their penetration into microbial cells .

Antimicrobial Activity

Research has demonstrated that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

In vitro studies have shown that the compound displays moderate to potent activity against various bacterial strains. The following table summarizes the antimicrobial activity observed:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus10 - 1275 - 80
Escherichia coli1565
Candida albicans1180

These results indicate that the compound is particularly effective against Escherichia coli, with inhibition comparable to standard antibiotics like ampicillin .

Anticancer Activity

The biological activity of quinazoline derivatives extends to anticancer properties. Studies have indicated that certain derivatives can inhibit cancer cell proliferation through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways involved in tumor growth.

Case Study: Anticancer Efficacy

A study focusing on a related quinazoline derivative reported significant cytotoxic effects against various cancer cell lines. The compound induced cell cycle arrest and apoptosis in human breast cancer cells (MCF-7), demonstrating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is highly dependent on their structural features. Modifications at specific positions on the quinazoline ring can enhance or diminish their efficacy:

  • Substituents at Positions 6 and 7 : Methoxy groups at these positions have been shown to improve antimicrobial activity.
  • Pyrrolidine Moiety : The incorporation of a pyrrolidine ring enhances the overall potency and selectivity towards specific bacterial targets .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. A notable investigation focused on the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, demonstrating their effectiveness as antibacterial agents against both Gram-positive and Gram-negative bacteria. The compounds were evaluated for their antimicrobial activity using the Agar well diffusion method, revealing that several derivatives exhibited moderate to strong activity compared to standard antibiotics .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

Compound IDTarget BacteriaInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
13Staphylococcus aureus1180 mg/mL
15Escherichia coli1275 mg/mL
14aCandida albicans1270 mg/mL

Anticancer Properties

Quinazoline derivatives are also being explored for their anticancer potential. Research indicates that modifications in the quinazoline structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions at the 3-position of the quinazoline ring have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Synthesis and Structural Modifications

The synthesis of 1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step reactions starting from anthranilic acid. The introduction of various substituents allows for fine-tuning of biological activity. For example, the addition of pyrrolidine moieties has been shown to enhance solubility and bioavailability .

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A study examined the effectiveness of a series of synthesized quinazoline derivatives against resistant strains of bacteria. The results indicated that certain derivatives not only inhibited growth but also demonstrated synergistic effects when combined with traditional antibiotics.
  • Case Study on Cancer Cell Lines : In vitro studies involving human cancer cell lines revealed that specific modifications to the quinazoline structure resulted in increased apoptosis rates compared to untreated controls. These findings suggest potential pathways for developing new cancer therapies based on this compound class.

Chemical Reactions Analysis

Core Quinazoline Reactivity

The quinazoline-2,4-dione core undergoes characteristic reactions influenced by electron-withdrawing substituents (e.g., carbonyl groups) and steric effects from adjacent substituents:

Reaction TypeConditions/ReagentsObserved TransformationReference
N-Alkylation Alkyl halides, K₂CO₃, DMF, 70°C, 12 hrSubstitution at N1 or N3 positions
Acid Hydrolysis HCl (conc.), THF/H₂O, 65°C, 16 hrPartial hydrolysis of dione to mono-ketone
Base-Catalyzed Rearrangement NaOH (1 eq), MeOH, 67°C, 3 hrDimroth rearrangement to anilinoquinazoline

2-Chlorobenzyl Group

The ortho-chlorobenzyl moiety participates in electrophilic and nucleophilic reactions:

Reaction TypeConditions/ReagentsOutcomeReference
Nucleophilic Substitution Pd catalysis, aryl boronic acids, Suzuki couplingReplacement of Cl with aryl groups
Oxidative Degradation H₂O₂, Fe²⁺, acidic conditionsDechlorination and hydroxylation

Pyrrolidine-1-Carbonyl Group

The amide linkage exhibits moderate stability but can be modified under harsh conditions:

Reaction TypeConditions/ReagentsOutcomeReference
Amide Hydrolysis 6M HCl, reflux, 24 hrCleavage to carboxylic acid and pyrrolidine
Reductive Amination NaBH₃CN, RNH₂, MeOHConversion to secondary amine derivatives

6,7-Dimethoxy Groups

Methoxy groups are resistant to nucleophilic attack but undergo demethylation under strong acids:

Reaction TypeConditions/ReagentsOutcomeReference
Demethylation BBr₃, DCM, -78°C → rt, 6 hrConversion to hydroxyl groups
Oxidative Coupling DDQ, CH₂Cl₂, rt, 12 hrFormation of quinone derivatives

Multi-Component Reactions (MCRs)

The compound serves as a scaffold for generating polycyclic derivatives via MCRs:

Reaction SequenceComponents/ReagentsProductYieldReference
Ugi-4CR → Sonogashira Coupling Aldehyde, isocyanide, carboxylic acid, NH₃ → Pd(PPh₃)₄, CuIPolycyclic quinazolinones≤80%
Appel Salt Cyclization 4,5-Dichloro-1,2,3-dithiazolium chloride, DCMIminoquinazoline derivatives73%

Biological Activity-Driven Modifications

While outside direct chemical reactivity, structural analogs highlight key functional adjustments for enhanced bioactivity:

ModificationTarget ActivityKey FindingReference
Piperidine → Pyrrolidine Swap Kinase inhibition (PI3Kδ)Improved selectivity (>10-fold)
Chlorobenzyl → Fluorobenzyl Antitumor efficacyReduced off-target toxicity

Stability and Degradation Pathways

Critical stability data under physiological conditions:

ConditionObservationHalf-Life (25°C)Reference
Aqueous pH 7.4 Slow hydrolysis of amide bond>72 hr
UV Exposure Photooxidation of quinazoline coreDegradation within 24 hr

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